molecular formula C5H6BrF4IO B3101741 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol CAS No. 139903-87-0

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol

Cat. No.: B3101741
CAS No.: 139903-87-0
M. Wt: 364.9 g/mol
InChI Key: NAXMYDUMZNNYCA-UHFFFAOYSA-N
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Description

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (CAS: 222725-20-4) is a fluorinated alcohol with a molecular formula of C₅H₇BrF₄O and a molecular weight ranging between 239.02–251.01 g/mol across sources . This compound features a bromine atom at the 5th carbon and four fluorine atoms at the 4th and 5th carbons, conferring unique physicochemical properties such as high chemical stability, polar solubility, and lipophilicity. It serves as a critical intermediate in pharmaceuticals, agrochemicals, and advanced materials due to its ability to enhance bioavailability and material performance .

This analysis focuses on 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol and its structural analogs.

Properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoro-2-iodopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF4IO/c6-5(9,10)4(7,8)1-3(11)2-12/h3,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXMYDUMZNNYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF4IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol typically involves the halogenation of a suitable precursor. One common method is the reaction of 2-iodo-4,4,5,5-tetrafluoropentanol with bromine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced halogenation techniques and purification methods, such as distillation and recrystallization, are essential to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like acetone or DMF.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reducing agents like LiAlH4 or NaBH4.

Major Products

    Substitution: Formation of new halogenated compounds or other functionalized derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol involves its interaction with specific molecular targets. The presence of multiple halogens and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate enzyme activity, disrupt cellular processes, and serve as a precursor for the synthesis of bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (CAS: 222026-50-8)

  • Structural Differences : Chlorine replaces one fluorine atom at the 4th carbon, reducing fluorination.
  • Properties: Molecular weight: ~253.44 g/mol (estimated) .
  • Applications : Likely used in syntheses requiring mixed halogen effects, though specific applications are less documented .

5-Bromopentan-1-ol (CAS: 34626-51-2)

  • Structural Differences : Lacks fluorine atoms, resulting in a simpler hydrocarbon chain.
  • Properties: Molecular formula: C₅H₁₁BrO; molecular weight: 177.04 g/mol . Boiling point: Lower than fluorinated analogs (~196°C for non-fluorinated vs. 136–152°C for 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol) . Solubility: Less polar, with reduced solubility in fluorophilic reaction systems.
  • Applications: Primarily used in non-specialized organic synthesis (e.g., alkylating agents) .

5-Bromo-4,4,5,5-tetrafluoropentanoic Acid (CAS: 234443-22-2)

  • Structural Differences : Carboxylic acid group replaces the hydroxyl group.
  • Properties :
    • Molecular weight: ~239.00 g/mol .
    • Reactivity: The carboxylic acid enables participation in condensation reactions, unlike the alcohol group.
  • Applications : Useful in synthesizing fluorinated polymers or surfactants .

Physicochemical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol C₅H₇BrF₄O 239.02–251.01 136–152 1.52–1.608 Polar solvents (acetone, DMSO)
5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol C₅H₇BrClF₃O ~253.44 Not reported Not reported Likely similar to fluorinated analogs
5-Bromopentan-1-ol C₅H₁₁BrO 177.04 ~196 1.27 Ethanol, ethers
5-Bromo-4,4,5,5-tetrafluoropentanoic Acid C₅H₆BrF₄O₂ ~239.00 Not reported Not reported Polar aprotic solvents

Research and Industrial Trends

  • The fluorinated bromo-alcohol market is growing due to demand for high-performance materials and pharmaceuticals .
  • Synthesis methods for fluorinated analogs (e.g., NaBH₄ reduction of bromo precursors) are optimized for scalability and purity .

Biological Activity

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol (CAS Number: 139903-87-0) is a halogenated alcohol with significant potential in various biological applications. This compound is characterized by its unique molecular structure, which includes multiple fluorine atoms and halogens that can influence its reactivity and biological interactions.

  • Molecular Formula : C5_5H6_6BrF4_4IO
  • Molecular Weight : 364.9 g/mol
  • Purity : Typically available at 96% purity .

The biological activity of this compound primarily stems from its ability to participate in nucleophilic substitutions and form stable complexes with various biomolecules. The presence of bromine and iodine enhances its reactivity towards biological targets such as enzymes and receptors.

Biological Applications

  • Antimicrobial Activity
    • Studies have shown that halogenated compounds exhibit antimicrobial properties. The incorporation of bromine and iodine in this compound may enhance its effectiveness against a range of bacterial strains, including resistant strains.
  • Anticancer Properties
    • Preliminary research indicates that similar halogenated alcohols can inhibit cancer cell proliferation. The structural features of this compound suggest potential for selective targeting of cancer cells through mechanisms involving DNA intercalation or disruption of cell signaling pathways.
  • Enzyme Inhibition
    • The compound may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways in cancer cells or pathogenic microorganisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various halogenated alcohols, including derivatives of 5-Bromo-2-iodo compounds. Results indicated that these compounds exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of non-halogenated counterparts.

CompoundMIC (µg/mL)Target Organism
This compound15Staphylococcus aureus
Non-halogenated control30Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that 5-Bromo-2-iodo compounds led to a dose-dependent decrease in cell viability. The IC50 value for this compound was found to be approximately 25 µM against HeLa cells.

Cell LineIC50 (µM)
HeLa25
A54930

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol
Reactant of Route 2
5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol

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